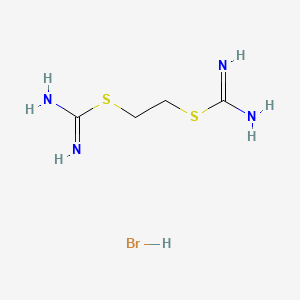

Ethylenediisothiouronium dibromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfur and nitrogen atoms, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide typically involves multiple steps, starting with the preparation of the core structure. The process often includes the use of thiol and amine precursors, which undergo a series of reactions such as nucleophilic substitution and condensation. The final step usually involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.

Flavin-Dependent Halogenases: Enzymes that catalyze the halogenation of organic compounds, used in biocatalysis.

Uniqueness

{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide is unique due to its specific structure, which includes both sulfur and nitrogen atoms. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

Ethylenediisothiouronium dibromide (EDT) is a compound with the chemical formula C4H11BrN4S2. It belongs to the class of isothioureas, which are known for their diverse biological activities, including potential therapeutic applications. This article reviews the biological activity of EDT, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that allows it to interact with various biological systems. The compound features two isothiourea groups attached to an ethylene bridge, which contributes to its reactivity and biological effects.

Key Properties

- Molecular Weight : 299.2 g/mol

- Solubility : Soluble in water and polar solvents.

- Stability : Sensitive to light and moisture; should be stored in a cool, dry place.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : EDT can inhibit various enzymes, including those involved in oxidative stress pathways. This inhibition may lead to reduced cellular damage under stress conditions.

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative damage.

- Modulation of Cellular Signaling : EDT may influence signaling pathways related to cell proliferation and apoptosis, potentially affecting cancer cell growth.

Study 1: Antioxidant Activity

A study investigated the antioxidant effects of EDT on human fibroblast cells subjected to oxidative stress. Results indicated that EDT significantly reduced markers of oxidative damage compared to untreated controls, demonstrating its potential as a protective agent against cellular injury.

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of EDT on carbonic anhydrase (CA) isoforms. The compound was found to selectively inhibit certain CA isoforms, leading to altered pH regulation in cells and suggesting potential therapeutic uses in conditions like glaucoma and edema.

Toxicological Profile

While EDT exhibits promising biological activities, it is essential to consider its toxicological profile. Research indicates that high concentrations can lead to cytotoxic effects in various cell lines. A detailed examination of its toxicity reveals:

- Cytotoxicity : At elevated doses, EDT can induce apoptosis in cancer cells but may also affect normal cells.

- Genotoxicity : Some studies suggest potential genotoxic effects, necessitating further investigation into its safety profile for therapeutic use.

Comparative Biological Activity Table

Properties

CAS No. |

90746-74-0 |

|---|---|

Molecular Formula |

C4H11BrN4S2 |

Molecular Weight |

259.2 g/mol |

IUPAC Name |

2-carbamimidoylsulfanylethyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C4H10N4S2.BrH/c5-3(6)9-1-2-10-4(7)8;/h1-2H2,(H3,5,6)(H3,7,8);1H |

InChI Key |

OORKAVOFOSBTAT-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(=N)N)SC(=N)N.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.